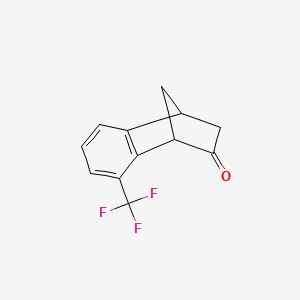
8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of .
Preparation Methods
The synthesis of 8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can be achieved through several methods. One common approach involves the trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may involve large-scale reactions using these reagents under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the trifluoromethyl group or the methanonaphthalene core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs that require the unique properties conferred by the trifluoromethyl group . In industry, it is used in the production of materials with specific chemical and physical properties, such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors . This can result in the modulation of biological pathways, leading to desired therapeutic effects or changes in material properties .
Comparison with Similar Compounds
Similar compounds to 8-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one include other trifluoromethylated ketones and aromatic compounds . These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their chemical and physical properties .
Properties
CAS No. |
85977-29-3 |
|---|---|
Molecular Formula |
C12H9F3O |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
6-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)9-3-1-2-7-6-4-8(11(7)9)10(16)5-6/h1-3,6,8H,4-5H2 |
InChI Key |
LWAGRIDHLNLZIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C3=C2C=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


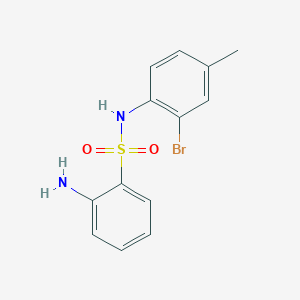
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
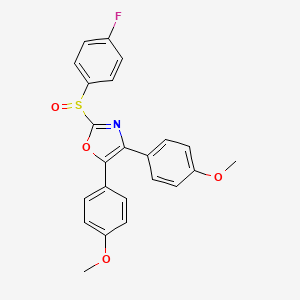
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
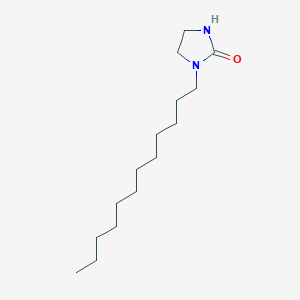
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
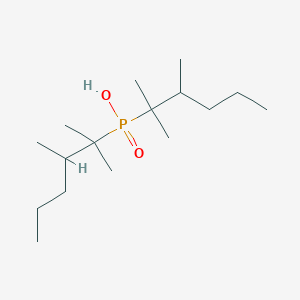
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
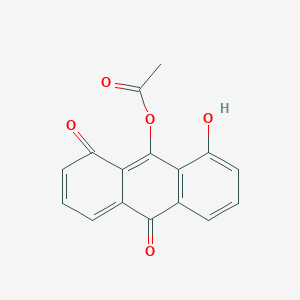
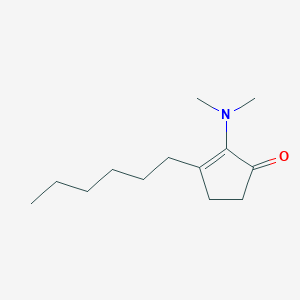
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
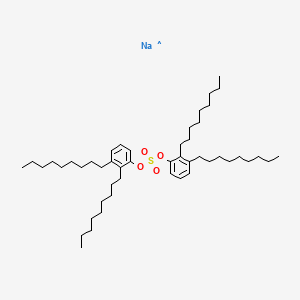
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)
